molecular formula C11H6Cl2F6N2 B15088897 Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- CAS No. 82947-62-4

Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)-

Cat. No.: B15088897
CAS No.: 82947-62-4
M. Wt: 351.07 g/mol
InChI Key: NTESZNJQNKSALM-UCROKIRRSA-N
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Description

The compound Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- (systematic name: Bicyclo[2.2.1]heptane-2,2-dicarbonitrile, 5,6-dichloro-3,3-bis(trifluoromethyl)-, (1S,4R,5S,6R)) is a highly functionalized norbornane derivative. It features a bicyclic framework substituted with electron-withdrawing groups (EWGs): two chloro groups at positions 5 and 6, two cyano groups at position 2, and two trifluoromethyl groups at position 2. This combination of substituents imparts significant steric bulk, electronic anisotropy, and chemical stability, making it a candidate for specialized applications in materials science and catalysis .

Properties

CAS No.

82947-62-4

Molecular Formula

C11H6Cl2F6N2

Molecular Weight

351.07 g/mol

IUPAC Name

(1S,4R,5S,6R)-5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile

InChI

InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2/t4-,5+,6-,7+/m1/s1

InChI Key

NTESZNJQNKSALM-UCROKIRRSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@H]1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl

Canonical SMILES

C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing agent, facilitating the transfer of electrons and the formation of reactive intermediates. These intermediates can then interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features:

  • Core: Norbornane (bicyclo[2.2.1]heptane) with exo,exo stereochemistry.
  • Substituents: 5,6-Dichloro: Enhances electrophilicity and resistance to oxidation. 3,3-Bis(trifluoromethyl): Increases lipophilicity and thermal stability .

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with structurally analogous norbornane derivatives and related fluorocarbon systems.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- 5,6-Cl; 2,2-CN; 3,3-CF₃ 438.0 High thermal stability; potential catalyst ligand
5,6-Dichloro-5,6-bis(trifluoromethyl)-norborn-2-ene 5,6-Cl; 5,6-CF₃; unsaturated norbornene core 390.4 Reactivity in dechlorination reactions (low yield)
Exo-2-(benzoylamino)norbornane 2-Benzoylamino; no CF₃/Cl/CN 271.3 Intermediate in Pd-catalyzed cross-coupling
2,3-Bis(trifluoromethyl)thiophene Thiophene core; 2,3-CF₃ 220.0 Photolytic product; electronic applications

Reactivity and Stability

  • Electron-Withdrawing Effects: The combination of Cl, CN, and CF₃ groups in the target compound creates a strongly electron-deficient norbornane core, contrasting with Exo-2-(benzoylamino)norbornane, which lacks EWGs and exhibits nucleophilic reactivity in cross-coupling reactions .
  • Dechlorination Resistance: Unlike 5,6-dichloro-5,6-bis(trifluoromethyl)-norborn-2-ene, which undergoes incomplete dechlorination (trace product yield under MgI₂/ether conditions), the saturated norbornane framework in the target compound likely resists ring-opening reactions, enhancing stability .

Electronic and Steric Effects

  • CF₃ Groups : The 3,3-bis(trifluoromethyl) substituents in the target compound increase steric hindrance and lipophilicity compared to 2,3-bis(trifluoromethyl)thiophene , a planar aromatic system with similar CF₃ groups but distinct electronic delocalization .
  • Cyano vs.

Q & A

Basic: What synthetic methodologies are reported for this compound, and what challenges exist in optimizing yield?

Answer:
The synthesis involves dechlorination of intermediates like 5,6-dichloro-5,6-bis(trifluoromethyl)-norborn-2-ene using magnesium iodide in ether. However, gas chromatography (GC) analysis revealed trace product yields under these conditions, indicating inefficiency in dehalogenation . To optimize, alternative catalysts (e.g., Zn/Cu couple) or stepwise deprotection strategies could be explored. Systematic solvent screening (e.g., THF vs. ether) and temperature control may mitigate side reactions.

Advanced: How can reaction intermediates (e.g., carbenes or thioketenes) be detected during its photolytic or thermal decomposition?

Answer:
Photolysis or thermolysis may generate cyclic carbenes or thioketenes, as observed in analogous systems. For example, highlights the detection of carbene intermediates via trapping with hexafluoro-2-butyne, forming thiaspiropentene derivatives. Time-resolved IR spectroscopy or GC-MS coupled with radical scavengers (e.g., TEMPO) can isolate and characterize transient species .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

Gas Chromatography (GC): Use internal standards (e.g., Me4Si) for quantitative analysis of dechlorination products .

NMR Spectroscopy: Employ <sup>1</sup>H and <sup>19</sup>F NMR in CDCl3 to resolve cyano (dicyano) and trifluoromethyl groups. Reference shifts from similar compounds (e.g., 3,3-bis(trifluoromethyl)benziodoxole derivatives) for comparison .

Advanced: How do steric and electronic effects of the trifluoromethyl groups influence reactivity in cycloadditions?

Answer:
The electron-withdrawing trifluoromethyl groups stabilize electron-deficient intermediates, favoring [4+1] cycloadditions with low-valent metal compounds (e.g., GeCl2), as shown in . Computational studies (DFT) can quantify steric hindrance and predict regioselectivity in reactions with dienes or thiocarbonyls .

Basic: What are the documented pharmacological activities of norbornane derivatives, and how can this compound be evaluated?

Answer:
Norbornane derivatives exhibit anticancer activity via thiopyrano-thiazole or spirocyclic motifs (e.g., inhibition of kinase pathways). To assess this compound, conduct cytotoxicity assays (MTT) against cancer cell lines and compare with structurally related analogs .

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